Tert-butyl (2R,5S)-2-(2-(3-amino-5-fluoropyridin-4-YL)ethyl)-5-((((2,2,2-trifluoroethyl)carbamoyl)oxy)methyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl (2R,5S)-2-(2-(3-amino-5-fluoropyridin-4-YL)ethyl)-5-((((2,2,2-trifluoroethyl)carbamoyl)oxy)methyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a fluoropyridine moiety, and a trifluoroethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,5S)-2-(2-(3-amino-5-fluoropyridin-4-YL)ethyl)-5-((((2,2,2-trifluoroethyl)carbamoyl)oxy)methyl)morpholine-4-carboxylate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated pyridine derivative.
Attachment of the Trifluoroethyl Carbamate Group: This step involves the reaction of the morpholine derivative with trifluoroethyl isocyanate under controlled conditions to form the carbamate linkage.
Final Coupling and Protection: The final step involves coupling the intermediate compounds and protecting the functional groups to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the fluoropyridine moiety.
Reduction: Reduction reactions could target the carbamate group or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, Tert-butyl (2R,5S)-2-(2-(3-amino-5-fluoropyridin-4-YL)ethyl)-5-((((2,2,2-trifluoroethyl)carbamoyl)oxy)methyl)morpholine-4-carboxylate could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl (2R,5S)-2-(2-(3-amino-5-fluoropyridin-4-YL)ethyl)-5-((((2,2,2-trifluoroethyl)carbamoyl)oxy)methyl)morpholine-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R,5S)-2-(2-(3-amino-5-chloropyridin-4-YL)ethyl)-5-((((2,2,2-trifluoroethyl)carbamoyl)oxy)methyl)morpholine-4-carboxylate
- Tert-butyl (2R,5S)-2-(2-(3-amino-5-bromopyridin-4-YL)ethyl)-5-((((2,2,2-trifluoroethyl)carbamoyl)oxy)methyl)morpholine-4-carboxylate
Uniqueness
The uniqueness of Tert-butyl (2R,5S)-2-(2-(3-amino-5-fluoropyridin-4-YL)ethyl)-5-((((2,2,2-trifluoroethyl)carbamoyl)oxy)methyl)morpholine-4-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H28F4N4O5 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
tert-butyl (2R,5S)-2-[2-(3-amino-5-fluoropyridin-4-yl)ethyl]-5-(2,2,2-trifluoroethylcarbamoyloxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C20H28F4N4O5/c1-19(2,3)33-18(30)28-8-13(4-5-14-15(21)6-26-7-16(14)25)31-9-12(28)10-32-17(29)27-11-20(22,23)24/h6-7,12-13H,4-5,8-11,25H2,1-3H3,(H,27,29)/t12-,13+/m0/s1 |
InChI Key |
KFHCIJGSXQPVGH-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](OC[C@H]1COC(=O)NCC(F)(F)F)CCC2=C(C=NC=C2N)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1COC(=O)NCC(F)(F)F)CCC2=C(C=NC=C2N)F |
Origin of Product |
United States |
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